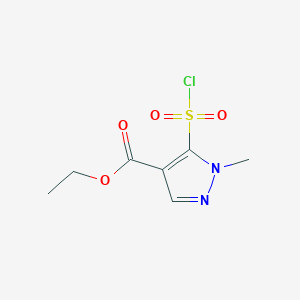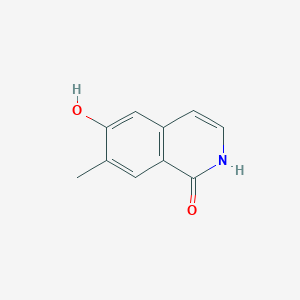
1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy-
Descripción general
Descripción
“1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy-” is also known as Luminol . It is a chemical that exhibits chemiluminescence, with a blue glow, when mixed with an appropriate oxidizing agent . Luminol is a white-to-pale-yellow crystalline solid that is soluble in most polar organic solvents, but insoluble in water .
Synthesis Analysis
Luminol is synthesized in a two-step process, beginning with 3-nitro phthalic acid . First, hydrazine (N2H4) is heated with the 3-nitrophthalic acid in a high-boiling solvent such as triethylene glycol and glycerol . An acyl substitution condensation reaction occurs, with loss of water, forming 3-nitrophthalhydrazide . Reduction of the nitro group to an amino group with sodium dithionite (Na2S2O4), via a transient hydroxylamine intermediate, produces luminol .Molecular Structure Analysis
The molecular structure of Luminol is represented by the formula C8H7N3O2 . The InChI representation of the molecule isInChI=1S/C8H7N3O2/c9-5-3-1-2-4-6 (5)8 (13)11-10-7 (4)12/h1-3H,9H2, (H,10,12) (H,11,13) . Chemical Reactions Analysis
To exhibit its luminescence, the luminol must be activated with an oxidant . Usually, a solution containing hydrogen peroxide (H2O2) and hydroxide ions in water is the activator . In the presence of a catalyst such as an iron or periodate compound, the hydrogen peroxide decomposes to form oxygen and water .Physical And Chemical Properties Analysis
Luminol has a molar mass of 177.16 g/mol . It has a melting point of 319 °C . The compound is soluble in most polar organic solvents, but insoluble in water .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Luminol’s chemiluminescence property has been widely used in forensic investigations and biological assays . Future research could explore more applications of this property in other fields. For example, it could be used in environmental monitoring, where its luminescence could help detect certain pollutants in water or air.
Propiedades
IUPAC Name |
5-hydroxy-8-methoxy-2,3-dihydrophthalazine-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-15-5-3-2-4(12)6-7(5)9(14)11-10-8(6)13/h2-3,12H,1H3,(H,10,13)(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSNYUWJQYWZBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)C(=O)NNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473770 | |
| Record name | 1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy- | |
CAS RN |
94106-82-8 | |
| Record name | 1,4-Phthalazinedione, 2,3-dihydro-5-hydroxy-8-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-amine](/img/structure/B3361849.png)


![Pyrazolo[1,5-a]pyrimidin-7-amine, 5-(1-methylethyl)-](/img/structure/B3361865.png)





![N-[2-(Piperazin-1-yl)ethyl]urea](/img/structure/B3361893.png)
![2-Azaspiro[4.5]decane-3-carbonitrile](/img/structure/B3361901.png)

